molecular formula C9H5Cl3F2O2 B1411150 3',5'-Dichloro-4'-(difluoromethoxy)phenacyl chloride CAS No. 1806352-05-5

3',5'-Dichloro-4'-(difluoromethoxy)phenacyl chloride

Cat. No.: B1411150
CAS No.: 1806352-05-5
M. Wt: 289.5 g/mol
InChI Key: PYMVKCPUUUSEPT-UHFFFAOYSA-N
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Description

3’,5’-Dichloro-4’-(difluoromethoxy)phenacyl chloride is a synthetic organic compound with the molecular formula C9H5Cl3F2O2 It is characterized by the presence of dichloro and difluoromethoxy groups attached to a phenacyl chloride backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Dichloro-4’-(difluoromethoxy)phenacyl chloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichloro-4-hydroxybenzaldehyde and difluoromethyl ether.

    Formation of Intermediate: The hydroxy group of 3,5-dichloro-4-hydroxybenzaldehyde is first converted to a difluoromethoxy group using difluoromethyl ether in the presence of a base such as potassium carbonate.

    Phenacyl Chloride Formation: The resulting intermediate is then reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form the phenacyl chloride derivative.

Industrial Production Methods

In an industrial setting, the production of 3’,5’-Dichloro-4’-(difluoromethoxy)phenacyl chloride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Dichloro-4’-(difluoromethoxy)phenacyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloride group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The phenacyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution Reactions: Formation of substituted phenacyl derivatives.

    Oxidation Reactions: Formation of phenacyl ketones or carboxylic acids.

    Reduction Reactions: Formation of phenacyl alcohols or hydrocarbons.

Scientific Research Applications

3’,5’-Dichloro-4’-(difluoromethoxy)phenacyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3’,5’-Dichloro-4’-(difluoromethoxy)phenacyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby modifying their activity. The pathways involved may include inhibition of enzyme activity or alteration of protein function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3’,5’-Dichloro-4’-methoxyphenacyl chloride
  • 3’,5’-Dichloro-4’-fluorophenacyl chloride
  • 3’,5’-Dichloro-4’-trifluoromethoxyphenacyl chloride

Uniqueness

3’,5’-Dichloro-4’-(difluoromethoxy)phenacyl chloride is unique due to the presence of both dichloro and difluoromethoxy groups, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-chloro-1-[3,5-dichloro-4-(difluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl3F2O2/c10-3-7(15)4-1-5(11)8(6(12)2-4)16-9(13)14/h1-2,9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMVKCPUUUSEPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OC(F)F)Cl)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl3F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901179645
Record name Ethanone, 2-chloro-1-[3,5-dichloro-4-(difluoromethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901179645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1806352-05-5
Record name Ethanone, 2-chloro-1-[3,5-dichloro-4-(difluoromethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1806352-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-chloro-1-[3,5-dichloro-4-(difluoromethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901179645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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